molecular formula C19H15ClN6O2 B2979790 N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide CAS No. 1251573-58-6

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2979790
CAS No.: 1251573-58-6
M. Wt: 394.82
InChI Key: OHOZYDMECPCOCE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1,2,3-triazole ring bearing a 4-methylbenzyl group. The carboxamide moiety is attached to a 4-chlorophenyl group at position 5 of the oxadiazole.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-12-2-4-13(5-3-12)10-26-11-16(23-25-26)17-22-19(28-24-17)18(27)21-15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOZYDMECPCOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the triazole and oxadiazole rings with the chlorophenyl group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole-Oxadiazole Hybrids

Key Structural Differences
  • N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Replaces the oxadiazole with a cyclopropyl group and introduces a methoxyphenyl on the triazole.
  • 5-Amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Features an amino group on the triazole and a fluorinated aryl carboxamide. The amino group may increase hydrogen-bonding capacity, while fluorine improves bioavailability via enhanced membrane permeability .
Physicochemical Properties
Compound Melting Point (°C) Solubility (logP) Key Substituents
Target Compound Not reported Estimated ~3.5* Oxadiazole, 4-ClPh, 4-MeBz-triazole
Compound Not reported Estimated ~2.8 Cyclopropyl, 4-MeOPh
Compound Not reported Estimated ~2.2 NH₂-triazole, 4-F-2-MePh

*Estimated using fragment-based methods due to lack of experimental data.

Role of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring is electron-deficient, favoring interactions with electron-rich biological targets. Comparatively:

  • N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide ():
    • Demonstrates that methyl-substituted oxadiazoles improve metabolic stability but reduce solubility. The target compound’s 4-chlorophenyl group may offset this via lipophilic interactions .

Click Chemistry for Triazole Formation

The triazole ring in the target compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for heterocycle assembly (). This contrasts with EDCI/HOBt-mediated coupling in for pyrazole carboxamides, which achieves yields of 62–71% .

Carboxamide Coupling

The target compound’s carboxamide is formed via activation of the oxadiazole-5-carboxylic acid using reagents like EDCI/HOBt, similar to procedures in . Yields for such reactions typically range from 60–80%, depending on steric hindrance .

Structural and Crystallographic Insights

  • Crystal Packing: ’s triazole-carboxamide analog shows intermolecular N–H···O hydrogen bonds, stabilizing the lattice.
  • Conformational Flexibility : The 4-methylbenzyl group on the triazole introduces steric bulk, possibly restricting rotation and enhancing binding selectivity .

Biological Activity

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and oxadiazole moiety, which are known for their diverse biological activities. Below is a summary of its chemical properties:

Property Details
Molecular Formula C₁₈H₁₅ClN₄O₂
Molecular Weight 354.79 g/mol
Solubility Soluble in organic solvents
Melting Point Not extensively documented

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus . The specific compound under review may similarly inhibit the growth of these pathogens due to its structural similarities.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that certain triazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial functions . Although specific data on the compound's anticancer efficacy is limited, its structural components suggest potential activity in this area.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways involved in inflammation or cell growth.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, it was found that compounds with similar structural features to this compound demonstrated moderate to high antimicrobial activity against Candida albicans and Klebsiella pneumoniae. The study highlighted the importance of substituents on the triazole ring in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

A recent investigation into a series of oxadiazole derivatives revealed that those with a triazole linkage exhibited promising cytotoxic effects against various cancer cell lines. The study indicated that the presence of both oxadiazole and triazole moieties contributed to increased cytotoxicity compared to compounds lacking these features .

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